molecular formula C7H4BF4IO2 B14763319 (2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid

(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14763319
M. Wt: 333.82 g/mol
InChI Key: PKNBJMFODIOPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The boronic acid group makes it a suitable reagent for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Employed in substitution reactions to replace the iodine atom with other functional groups.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the oxidation state of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted phenyl derivatives, biaryl compounds, and various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique substituents enhance the reactivity and selectivity of these reactions.

Biology and Medicine

The compound has potential applications in the development of pharmaceuticals and biologically active molecules. Its ability to participate in selective reactions makes it a valuable tool for the synthesis of complex organic molecules with potential therapeutic properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a key component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the interaction of its boronic acid group with other reagents, often facilitated by catalysts such as palladium. The boronic acid group can form transient complexes with metal catalysts, enabling the transfer of functional groups and the formation of new chemical bonds. The presence of fluorine, iodine, and trifluoromethyl groups can influence the electronic properties of the compound, affecting its reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Lacks the iodine substituent but shares similar reactivity in cross-coupling reactions.

    2-Iodo-5-(trifluoromethyl)phenylboronic acid: Lacks the fluorine substituent but can participate in similar substitution and cross-coupling reactions.

    3-(Trifluoromethyl)phenylboronic acid: Lacks both fluorine and iodine substituents but is used in similar applications in organic synthesis.

Uniqueness

The presence of both fluorine and iodine substituents, along with the trifluoromethyl group, makes (2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid unique. These substituents enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H4BF4IO2

Molecular Weight

333.82 g/mol

IUPAC Name

[2-fluoro-5-iodo-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H4BF4IO2/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,14-15H

InChI Key

PKNBJMFODIOPMX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)I)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.